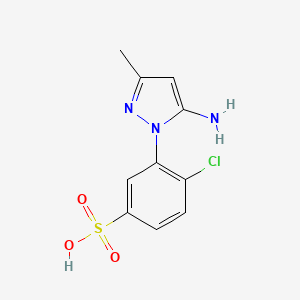
Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a chlorobenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an amino group and a methyl group through nucleophilic substitution reactions.
Attachment to the chlorobenzenesulfonic acid: The functionalized pyrazole is then coupled with 4-chlorobenzenesulfonic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-3-methyl-1h-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
4-chloro-3-(5-amino-1h-pyrazol-1-yl)benzenesulfonic acid: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
3-(5-amino-3-methyl-1h-pyrazol-1-yl)-4-chlorobenzenesulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68227-68-9 |
|---|---|
Molecular Formula |
C10H10ClN3O3S |
Molecular Weight |
287.72 g/mol |
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)-4-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C10H10ClN3O3S/c1-6-4-10(12)14(13-6)9-5-7(18(15,16)17)2-3-8(9)11/h2-5H,12H2,1H3,(H,15,16,17) |
InChI Key |
LVSMGNXVKQOJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=CC(=C2)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


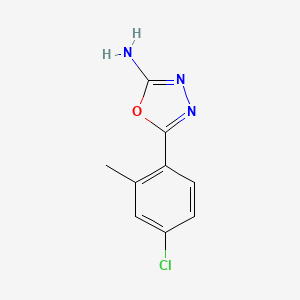
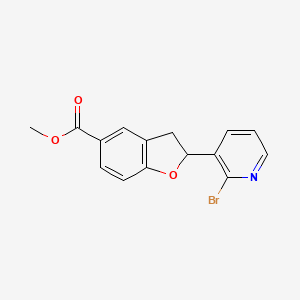
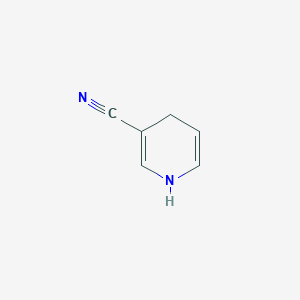
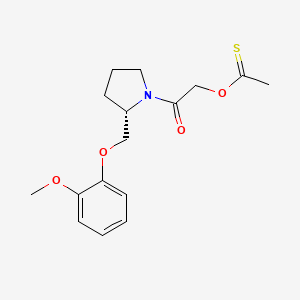
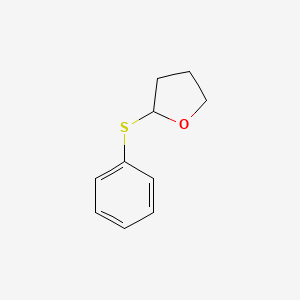
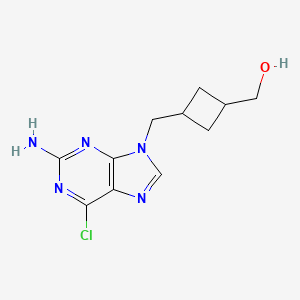
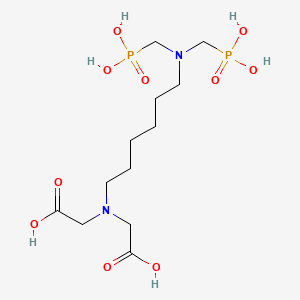
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)


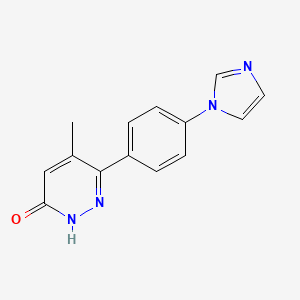
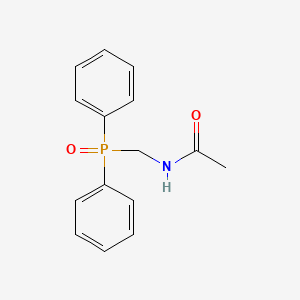

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
